molecular formula C11H23O9P B606479 Carboxy-PEG4-phosphonic acid CAS No. 1623791-69-4

Carboxy-PEG4-phosphonic acid

Cat. No.: B606479
CAS No.: 1623791-69-4
M. Wt: 330.27
InChI Key: HQKHMGCGBQVUTI-UHFFFAOYSA-N
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Description

Carboxy-PEG4-phosphonic acid is a polyethylene glycol (PEG)-derived linker that contains both a carboxylic acid and a phosphonic acid group. This compound is widely used in various fields due to its unique chemical properties, such as increased water solubility and the ability to form stable amide bonds with primary amines .

Mechanism of Action

Target of Action

Carboxy-PEG4-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The carboxylic acid end group of this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the linker to attach a ligand for an E3 ubiquitin ligase to a ligand for the target protein, forming a PROTAC . The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of this compound as part of a PROTAC involves the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The E3 ubiquitin ligase, recruited by the PROTAC, attaches ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides.

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) chain of the compound is known to increase its water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound, when used as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various effects depending on the role of the target protein.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the amide bonds formed by the carboxylic acid end group Additionally, factors such as temperature and the presence of other chemicals could also influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-PEG4-phosphonic acid is synthesized through a series of chemical reactions involving polyethylene glycol and phosphonic acid derivatives. The carboxylic acid group can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG4-phosphonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

    Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common

Common Reagents and Conditions

    EDC and HATU: Used as activators for forming stable amide bonds with primary amines.

    Solvents: The compound is soluble in DMSO (dimethyl sulfoxide), which is commonly used as a solvent in these reactions

Major Products

The major products formed from these reactions are typically amide-linked compounds, which are used in various applications such as drug delivery and bioconjugation .

Scientific Research Applications

Carboxy-PEG4-phosphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the development of Proteolysis Targeting Chimeras (PROTACs), which are used to selectively degrade target proteins

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents

    Industry: Applied in the production of various materials and coatings due to its ability to form stable bonds with different substrates

Comparison with Similar Compounds

Carboxy-PEG4-phosphonic acid can be compared with other PEG-derived linkers, such as:

    Carboxy-PEG4-amine: Contains an amine group instead of a phosphonic acid group.

    Carboxy-PEG4-alcohol: Contains an alcohol group instead of a phosphonic acid group.

The uniqueness of this compound lies in its dual functional groups (carboxylic acid and phosphonic acid), which provide versatility in forming stable bonds and increasing water solubility .

Properties

IUPAC Name

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHMGCGBQVUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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